molecular formula C28H29ClN4O2 B1427423 Ro 32-0432 (chlorhydrate) CAS No. 1781828-85-0

Ro 32-0432 (chlorhydrate)

Numéro de catalogue: B1427423
Numéro CAS: 1781828-85-0
Poids moléculaire: 489 g/mol
Clé InChI: HSPRASOZRZDELU-LMOVPXPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de Ro 32-0432 est un inhibiteur sélectif et perméable aux cellules de la protéine kinase C. Il présente un degré élevé de sélectivité pour la protéine kinase C alpha, la protéine kinase C bêta I et la protéine kinase C bêta II par rapport à la protéine kinase C epsilon. Ce composé est connu pour sa capacité à prévenir les réponses inflammatoires chroniques induites par les lymphocytes T in vivo .

Applications De Recherche Scientifique

Cardiovascular Research

Ro 32-0432 has been extensively studied in the context of cardiovascular diseases, particularly in models of autoimmune myocarditis. Research indicates that administration of Ro 32-0432 can significantly reduce cardiac fibrosis and inflammation in experimental autoimmune myocarditis (EAM) models. Key findings include:

  • Dosage and Administration: Administered intraperitoneally at a dosage of 1 mg/kg every two days effectively reduced the severity of EAM .
  • Biomarker Modulation: Treatment led to decreased levels of cardiac biomarkers such as ANP and BNP, indicating reduced cardiac stress .

The compound's ability to inhibit PKC activity has been linked to improved cardiac function and stabilization of gap junctions in the heart tissue .

Cancer Research

In oncology, Ro 32-0432 has been investigated for its potential to induce apoptosis in cancer cells through PKC-mediated pathways. Studies have shown:

  • Inhibition of Tumor Growth: Ro 32-0432 has been reported to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .
  • Mechanistic Insights: The compound's role in modulating signaling pathways involved in cell survival and death makes it a candidate for combination therapies targeting various malignancies .

Neurobiology

Research into neurodegenerative diseases has also highlighted the potential of Ro 32-0432:

  • Neuroprotective Effects: Studies suggest that inhibition of PKC may protect neurons from excitotoxicity and apoptosis, providing insights into therapeutic strategies for conditions like Alzheimer's disease .

Summary of Findings

The following table summarizes key findings from studies utilizing Ro 32-0432 hydrochloride:

Application AreaKey FindingsReference
Cardiovascular ResearchReduces cardiac fibrosis; lowers ANP/BNP levels
Cancer ResearchInduces apoptosis; enhances chemotherapy efficacy
NeurobiologyPotential neuroprotective effects against excitotoxicity

Mécanisme D'action

Le chlorhydrate de Ro 32-0432 exerce ses effets en inhibant sélectivement la protéine kinase C. Il se lie au site de liaison de l’ATP de la protéine kinase C, empêchant son activation et la phosphorylation ultérieure des cibles en aval. Cette inhibition perturbe les voies de signalisation médiées par la protéine kinase C, ce qui entraîne une réduction de l’activation des lymphocytes T et des réponses inflammatoires chroniques .

Analyse Biochimique

Biochemical Properties

Ro 32-0432 (hydrochloride) interacts with several enzymes and proteins, primarily the PKC isoforms. The IC50 values of Ro 32-0432 (hydrochloride) for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . This indicates that Ro 32-0432 (hydrochloride) has a high affinity for these enzymes, effectively inhibiting their activity.

Cellular Effects

Ro 32-0432 (hydrochloride) has significant effects on various types of cells and cellular processes. It prevents T-cell activation, which has potential implications for chronic inflammatory and autoimmune diseases research . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ro 32-0432 (hydrochloride) exerts its effects at the molecular level primarily through its inhibition of PKC. It is an ATP-competitive inhibitor, meaning it competes with ATP for the binding site on PKC, thereby preventing the phosphorylation process that activates the enzyme .

Dosage Effects in Animal Models

In animal models, the effects of Ro 32-0432 (hydrochloride) can vary with different dosages. For example, it has been shown to inhibit subsequent phorbol ester-induced edema in rats when administered orally at doses of 10-50 mg/kg .

Metabolic Pathways

Ro 32-0432 (hydrochloride) is involved in the PKC signaling pathway, which plays a crucial role in several cellular processes including cell growth, differentiation, and apoptosis

Subcellular Localization

The subcellular localization of Ro 32-0432 (hydrochloride) is likely to be influenced by the distribution of PKC, as it is a PKC inhibitor. PKC is known to be present in various compartments within the cell, including the cytoplasm and the plasma membrane .

Méthodes De Préparation

La synthèse du chlorhydrate de Ro 32-0432 implique plusieurs étapes, y compris la formation de la structure de base bisindolylmaléimide. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du chlorhydrate de Ro 32-0432 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le chlorhydrate de Ro 32-0432 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction peut modifier les groupes fonctionnels attachés au noyau bisindolylmaléimide.

    Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation de groupes fonctionnels spécifiques.

    Substitution : Les réactions de substitution sont courantes pour modifier les substituants sur les cycles indoles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de Recherche Scientifique

Le chlorhydrate de Ro 32-0432 a un large éventail d’applications de recherche scientifique :

    Chimie : Il est utilisé comme composé outil pour étudier le rôle de la protéine kinase C dans diverses voies biochimiques.

    Biologie : Il est utilisé en biologie cellulaire pour étudier les voies de signalisation médiées par la protéine kinase C.

    Médecine : Le chlorhydrate de Ro 32-0432 est utilisé dans des études précliniques pour explorer ses effets thérapeutiques potentiels dans les maladies impliquant une inflammation chronique et des réponses auto-immunes.

    Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les voies liées à la protéine kinase C.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Ro 32-0432 est unique par sa forte sélectivité pour la protéine kinase C alpha, la protéine kinase C bêta I et la protéine kinase C bêta II par rapport à la protéine kinase C epsilon. Des composés similaires comprennent :

Le chlorhydrate de Ro 32-0432 se démarque par sa sélectivité et sa puissance spécifiques, ce qui en fait un outil précieux dans la recherche axée sur la protéine kinase C.

Activité Biologique

Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C (PKC), exhibiting significant biological activity relevant to various physiological and pathological processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and implications in disease models.

Ro 32-0432 primarily functions as an inhibitor of PKC, a family of serine/threonine kinases involved in numerous cellular signaling pathways. It shows a slight selectivity for conventional PKC isoforms over atypical ones, with binding affinities reported as follows:

PKC IsoformBinding Affinity (nM)
PKCα9
PKCβI28
PKCβII31
PKCγ37
PKCε108

These affinities indicate that Ro 32-0432 effectively inhibits conventional PKC isoforms at low concentrations, making it a valuable tool for studying PKC-related signaling pathways in various biological contexts .

Inhibition of T Cell Activation

Research has demonstrated that Ro 32-0432 can prevent T cell activation, which is critical in immune responses. In vivo studies have shown that administration of Ro 32-0432 can mitigate chronic inflammation by inhibiting T cell proliferation and cytokine production . This suggests potential therapeutic applications in autoimmune diseases.

Impact on Myocarditis

A study investigating the effects of Ro 32-0432 on experimental autoimmune myocarditis (EAM) revealed significant findings. The treatment reduced cardiac fibrosis and inflammatory markers such as IL-1β and IL-17. Notably, it also decreased the expression of heart failure biomarkers like ANP and BNP, suggesting that Ro 32-0432 may offer protective effects against cardiac damage in inflammatory conditions . The dosage used was 1 mg/kg administered intraperitoneally every two days during the peak inflammatory phase.

Effects on Neurotransmitter Release

In experiments assessing neurotransmitter release, Ro 32-0432 was shown to blunt the facilitation of noradrenaline release induced by phorbol esters. This indicates that PKC activity is necessary for certain neurotransmitter release mechanisms, further underscoring the compound's role in modulating synaptic transmission .

Case Study: Myocarditis Treatment

In a controlled study involving rats with EAM, Ro 32-0432 administration led to:

  • Reduction in Cardiac Fibrosis : Histological analysis showed decreased fibrosis compared to untreated controls.
  • Decreased Pro-inflammatory Cytokines : Significant reductions in IL-1β and IL-17 levels were observed post-treatment.
  • Improved Heart Function Markers : A notable decrease in the ratio of heart weight to body weight (HW/BW) was recorded following treatment.

These results suggest that targeting PKC with Ro 32-0432 may represent a viable strategy for managing myocarditis and potentially other inflammatory cardiac conditions .

Propriétés

IUPAC Name

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPRASOZRZDELU-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

185 mg of trifluoromethanesulfonic anhydride in 30 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 140 mg of the pyrroledione product of Example 1 and 70 mg of collidine in 25 ml of dichloromethane. After 1.5 hour, 0.8 ml of a 33% solution of dimethylamine in ethanol was added and the mixture was stirred for 2.5 hours. The solvent was removed under reduced pressure and the residue was triturated with methanol to give a solid which was stirred with ethyl acetate saturated with hydrogen chloride. The solid was filtered off and dried to give 70 mg of 3-[6,7,8,9-tetrahydro-8-[(dimethylamino)methyl]pyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 335°-336° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
pyrroledione
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 32-0432 hydrochloride
Reactant of Route 2
Reactant of Route 2
Ro 32-0432 hydrochloride
Reactant of Route 3
Ro 32-0432 hydrochloride
Reactant of Route 4
Ro 32-0432 hydrochloride
Reactant of Route 5
Reactant of Route 5
Ro 32-0432 hydrochloride
Reactant of Route 6
Reactant of Route 6
Ro 32-0432 hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Ro 32-0432 hydrochloride in the context of nicotine dependence?

A1: Ro 32-0432 hydrochloride exhibits its effects by inhibiting G-protein coupled receptor kinase-5 (GRK5) []. While the exact role of GRK5 in nicotine dependence requires further investigation, its inhibition by Ro 32-0432 hydrochloride effectively attenuated mecamylamine-induced nicotine withdrawal symptoms in mice []. This suggests that GRK5 plays a role in the development of nicotine dependence and its associated withdrawal syndrome.

Q2: What specific nicotine withdrawal symptoms were alleviated by Ro 32-0432 hydrochloride in the studies?

A2: The studies demonstrated that Ro 32-0432 hydrochloride administration significantly reduced the composite withdrawal severity score in mice [, ]. This score encompassed various behavioral indicators of withdrawal, including:

  • Paw licking []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.